Ácido neochlorogénico

Descripción general

Descripción

El ácido neochlorogénico es un polifenol natural que se encuentra en diversas fuentes vegetales, incluyendo frutas secas como melocotones y hojas de morera . Es un isómero del ácido clorogénico, ambos pertenecientes a la clase de moléculas de ácido cafeoilquínico . El ácido neochlorogénico es conocido por sus múltiples actividades farmacológicas, incluyendo efectos antioxidantes y antiinflamatorios .

Aplicaciones Científicas De Investigación

El ácido neochlorogénico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ácido neochlorogénico ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad Antioxidante: Neutraliza los radicales libres y mejora la actividad de las enzimas antioxidantes como la superóxido dismutasa.

Actividad Antiinflamatoria: El ácido neochlorogénico inhibe la producción de mediadores inflamatorios como el factor de necrosis tumoral alfa, la interleucina-6 y el óxido nítrico.

Metabolismo Lipídico: Modula el metabolismo lipídico al regular a la baja la expresión de las proteínas de unión al elemento regulador de esteroles y la sintasa de ácidos grasos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido neochlorogénico puede sintetizarse mediante la esterificación del ácido quínico con ácido cafeico. Esta reacción típicamente implica el uso de un catalizador y condiciones de reacción específicas para garantizar la formación del enlace éster deseado .

Métodos de Producción Industrial: La producción industrial de ácido neochlorogénico a menudo implica la extracción de fuentes naturales. Un método común es la extracción asistida por ultrasonidos, que es eficiente, rápida y respetuosa con el medio ambiente . El solvente de extracción, la temperatura, el tiempo, la relación sólido-solvente y los tratamientos de molienda son variables críticas que influyen en la eficiencia de la extracción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido neochlorogénico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El ácido neochlorogénico puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el ácido neochlorogénico en sus alcoholes correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Reactivos como los cloruros de acilo y los haluros de alquilo se utilizan para reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen quinonas, alcoholes y varios derivados sustituidos .

Comparación Con Compuestos Similares

El ácido neochlorogénico es similar a otros ácidos cafeoilquínicos, como el ácido clorogénico y el ácido criptoclorogénico . Es único en su forma isomérica específica y sus distintas actividades farmacológicas .

Compuestos Similares:

Ácido Clorogénico: Otro isómero con propiedades antioxidantes y antiinflamatorias similares.

Ácido Criptoclorogénico: Otro miembro de la clase de ácidos cafeoilquínicos con actividades biológicas comparables.

El ácido neochlorogénico se destaca por su estructura molecular específica y las vías únicas que influye, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.

Actividad Biológica

Neochlorogenic acid (NCA), a lesser-known isomer of chlorogenic acid, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of NCA, focusing on its antioxidant, anti-inflammatory, antitumor, and hepatoprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

Neochlorogenic acid is classified as a caffeoylquinic acid, specifically 5-caffeoylquinic acid. Its molecular formula is , and it is primarily found in plants such as mulberry leaves and Cyclocarya paliurus. The compound exhibits strong solubility in water and is known for its stability under various conditions, making it a candidate for functional foods and nutraceuticals.

1. Antioxidant Activity

NCA exhibits significant antioxidant properties that contribute to its protective effects against oxidative stress. Studies have shown that NCA can enhance the expression of antioxidant enzymes through the activation of the Nrf2/ARE signaling pathway. This pathway is crucial for regulating the cellular response to oxidative stress by promoting the expression of genes encoding antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Effects of Neochlorogenic Acid

2. Anti-inflammatory Effects

NCA has been reported to possess anti-inflammatory properties, which are beneficial in conditions like non-alcoholic fatty liver disease (NAFLD). In vitro studies demonstrated that NCA downregulates pro-inflammatory cytokines, contributing to reduced inflammation in hepatic cells .

3. Antitumor Activity

Research indicates that NCA enhances the antitumor effects of various treatments. For instance, it was found to potentiate the effects of PYM on oral squamous cell carcinoma (OSCC) by promoting apoptosis through the mitochondrial-dependent apoptotic pathway and cell cycle arrest at the S phase . Additionally, NCA was associated with DNA damage repair mechanisms in certain cancer models, suggesting its role in cancer prevention.

Table 2: Antitumor Effects of Neochlorogenic Acid

| Study | Cancer Type | Mechanism |

|---|---|---|

| Yang et al. (2020) | OSCC | Enhanced apoptosis and cell cycle arrest . |

| Zhang et al. (2021) | General Tumors | Induced DNA damage repair mechanisms . |

4. Hepatoprotective Effects

NCA has shown promise in protecting against liver damage. In a study involving HepG2 cells, NCA was effective in reducing lipid accumulation by regulating key metabolic pathways involved in lipid synthesis and oxidation . This suggests potential therapeutic applications for conditions like NAFLD.

Case Studies

Several case studies have highlighted the efficacy of NCA in different therapeutic contexts:

- Zebrafish Model : Co-treatment with NCA significantly alleviated developmental malformations caused by lead exposure, indicating its protective role against neurotoxicity .

- HepG2 Cell Line : In vitro experiments demonstrated that NCA could mitigate oleic acid-induced lipid accumulation, suggesting its utility in managing fatty liver disease .

Propiedades

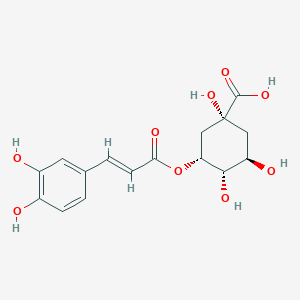

IUPAC Name |

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-NXLLHMKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347903 | |

| Record name | Neochlorogenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906-33-2 | |

| Record name | Neochlorogenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Caffeylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neochlorogenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.